1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-benzyl-4,5-diphenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUSHJCAUFUUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395840 | |
| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15061-34-4 | |
| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4,5-Diphenylimidazole Core
The imidazole backbone is typically assembled via cyclocondensation reactions. A robust method involves the reaction of α-hydroxyiminoketones with imines, followed by deoxygenation (Scheme 1). For example:
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Step 1 : Diacetyl monoxime (α-hydroxyiminoketone) reacts with benzyl formaldimine to form an imidazole N-oxide intermediate.
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Step 2 : Deoxygenation using Raney nickel yields 4,5-dimethylimidazole.
Adapting this protocol for 4,5-diphenyl substitution requires benzil (1,2-diphenylethanedione) as the diketone precursor. Cyclization with thiourea under acidic conditions (e.g., acetic acid, 150°C) directly introduces the thiol group at C2, bypassing the need for post-synthetic sulfurization.
Thiol Group Introduction Strategies
Direct Synthesis via Thiourea Cyclocondensation
The most efficient route to the thiolated imidazole involves one-pot cyclization:
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Reagents : Benzil (1.0 equiv), thiourea (1.2 equiv), glacial acetic acid.
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Yield : 68–72% after recrystallization from ethanol.
This method exploits the nucleophilic character of thiourea, which incorporates sulfur into the heterocycle during ring formation.
Post-Synthetic Sulfurization
Alternative approaches generate the thiol group after imidazole formation:
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Imidazol-2-ylidene Intermediate : Treatment of 1-benzyl-4,5-diphenylimidazolium salts with Cs₂CO₃ generates a carbene, which reacts with elemental sulfur in pyridine (Scheme 2).
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Mechanochemical Synthesis : Solid-state reaction with sulfur and Cs₂CO₃ achieves 85% conversion within 30 minutes.
N1-Benzylation Methodologies
Conventional Alkylation
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
Table 1: Comparative Analysis of Benzylation Methods
| Method | Time | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | 12 h | 80°C | 58–62 | 95 |
| Microwave | 5–10 m | 100°C | 87–91 | 98 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 7.25–7.45 (m, 15H, aromatic), δ 5.32 (s, 2H, CH₂Ph).
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X-ray Crystallography : Confirms planar imidazole ring and S–H bond length of 1.34 Å.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole-2-thione.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazole-2-thione.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol and its derivatives. For instance, Jain et al. synthesized various derivatives and evaluated their effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited significant antimicrobial activity, with some showing potency comparable to established antibiotics like Norfloxacin.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Pathogen Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1a | S. aureus | 20 | 15 |
| 1b | E. coli | 18 | 20 |
| 2a | B. subtilis | 22 | 10 |
| 2b | Pseudomonas aeruginosa | 19 | 25 |
These findings suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, Hsieh et al. synthesized a series of imidazole derivatives and tested their cytotoxic effects on multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The MTT assay results demonstrated that several compounds exhibited promising cytotoxicity.
Table 2: Cytotoxicity of Compounds Against Cancer Cell Lines
| Compound | A549 (IC50 µM) | MCF-7 (IC50 µM) | HepG2 (IC50 µM) |
|---|---|---|---|
| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | 24.2 ± 0.32 |
| 21b | 19.17 ± 0.43 | 18.09 ± 0.28 | 59.13 ± 0.92 |
| 21c | 17.41 ± 0.16 | 16.04 ± 0.24 | 140.85 ± 0.88 |
These results indicate that certain derivatives have the potential to inhibit cancer cell growth effectively .
Analgesic Activity
In addition to its antimicrobial and anticancer properties, the analgesic effects of derivatives of this compound have been evaluated in animal models. A study reported that some synthesized compounds exhibited analgesic activity comparable to morphine at specific dosages.
Table 3: Analgesic Activity Comparison
| Compound | Dose (mg/kg) | Analgesic Activity (%) |
|---|---|---|
| Compound A | 100 | Moderate |
| Compound B | 100 | Comparable to Morphine |
| Compound C | 100 | Low |
These findings suggest that while some compounds show promise as analgesics, further research is needed to optimize their efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the aromatic rings can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The thiol group in this compound distinguishes it from analogs with thioether (e.g., 2-benzylthio derivatives) or amine substituents, enabling nucleophilic and metal-coordination reactivity .
- Steric effects from the benzyl and diphenyl groups influence reaction pathways. For example, 4,5-diphenyl-substituted thiols favor 5-exo-dig cyclization in reactions with enynones, whereas less bulky analogs undergo alternative pathways .
Functional and Reactivity Comparison
Reactivity in Cyclization Reactions
Catalytic and Coordination Properties
- Gold(I/III) complexes incorporating 1-benzyl-4,5-diphenylimidazolyl ligands exhibit anticancer activity against non-small cell lung cancer, attributed to the ligand’s electron-donating thiol group and steric stabilization of metal centers .
- Analogous imidazolines (e.g., 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole) serve as chiral ligands in asymmetric catalysis but lack the thiol group’s redox activity .
Biological Activity
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound characterized by its unique thiol group, which significantly influences its chemical reactivity and biological activity. This compound belongs to the imidazole family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure includes a benzyl group at the 1-position, diphenyl groups at the 4 and 5 positions, and a thiol group at the 2-position, which enhances its potential interactions with biological systems.
The presence of the thiol group allows for various chemical reactions:
- Oxidation: Converts thiols to disulfides or sulfonic acids.
- Reduction: Forms imidazole-2-thione.
- Substitution: Enables electrophilic or nucleophilic substitutions on the benzyl and phenyl groups.
These properties make it a valuable compound for further synthetic applications and biological investigations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were synthesized and evaluated for their antibacterial efficacy, revealing that some exhibited potency comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Synthesized Derivatives
| Compound | MIC (µg/mL) | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|---|
| 6c | 16 | Moderate against Staphylococcus aureus | No activity |
| 6d | 4 | Two-fold more potent than ciprofloxacin against Staphylococcus aureus | No activity |
| Ciprofloxacin | 0.25 | Reference | Reference |
The Minimum Inhibitory Concentration (MIC) values indicate that while many derivatives showed limited activity, specific compounds demonstrated promising antibacterial properties .
Anticancer Potential
In addition to its antibacterial properties, this compound is being explored for its anticancer activities. Studies have indicated that compounds with imidazole structures can inhibit the growth of various cancer cell lines. The mechanism often involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition critical for cancer cell survival .
Case Study: Anticancer Activity Evaluation
In a recent study, several derivatives were synthesized and tested against human cancer cell lines. The results indicated varying degrees of cytotoxicity:
- Compound X : IC50 = 10 µg/mL against breast cancer cells (MDA-MB-231).
- Compound Y : IC50 = 15 µg/mL against liver cancer cells (HepG2).
These findings suggest a structure-activity relationship where modifications to the imidazole core influence anticancer efficacy .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The thiol group facilitates covalent bonding with proteins, particularly targeting cysteine residues. Additionally, the aromatic rings contribute to π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity towards various biological targets.
Q & A
Q. What are the standard synthetic routes for 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol?
The compound is typically synthesized in two steps:
- Step 1 : Condensation of benzoin with thiourea in dimethylformamide (DMF) at 150°C to yield 4,5-diphenyl-1H-imidazol-2-thiol .
- Step 2 : Alkylation with benzyl bromide derivatives in absolute ethanol under reflux (3 hours), followed by neutralization with sodium bicarbonate and purification via ethyl acetate extraction . Substituted benzyl bromides can be used to introduce structural diversity at the benzyl position .
Q. What characterization techniques are critical for confirming the molecular structure?
- X-ray crystallography : Tools like SHELX (for structure refinement) and Mercury (for visualization) are widely used to resolve bond lengths, angles, and packing arrangements .
- Spectroscopic methods : NMR and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .
Q. How is this compound applied in corrosion inhibition studies?
Gravimetric and electrochemical methods are employed to evaluate its efficacy in acidic environments. For example, it inhibits C38 steel corrosion in HCl by adsorbing onto the metal surface, forming a protective layer. Temperature-dependent studies (25–60°C) assess thermodynamic parameters like activation energy .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved?
- Use SHELXL for iterative refinement of anisotropic displacement parameters, adjusting weighting schemes to minimize residuals (R factors) .
- Validate hydrogen bonding patterns with Mercury’s "Materials Module," which compares intermolecular interactions against databases like the Cambridge Structural Database (CSD) .
Q. What strategies optimize the design of derivatives for enhanced bioactivity?
- Substituent analysis : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzyl position increase electron density on the imidazole ring, enhancing interactions with biological targets .
- Molecular docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., EGFR) by simulating interactions with active sites .
Q. How do hydrogen bonding networks influence crystal packing?
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and correlate them with stability. For example, imidazole-thiol tautomers may form N–H···S or S–H···N interactions, affecting supramolecular assembly .
Q. What methodological challenges arise in scaling up synthesis?
- Reaction optimization : Reflux time and solvent polarity (e.g., ethanol vs. DMF) impact yield and purity. Kinetic studies using HPLC monitor intermediate formation .
- Purification challenges : Column chromatography or recrystallization may be required to separate regioisomers, especially with bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
